molecular formula C20H26N4O2S B2537473 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide CAS No. 898459-90-0

2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide

カタログ番号: B2537473
CAS番号: 898459-90-0
分子量: 386.51
InChIキー: XEIFKEVXIMYGGK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a cyclopenta[d]pyrimidin core, a bicyclic system fused with a cyclopentane ring. Key substituents include:

  • 2-oxo: A ketone group at position 2, contributing to hydrogen-bonding capabilities.
  • 4-sulfanyl: A thioether linkage at position 4, connected to an N-phenylacetamide moiety, which may influence metabolic stability and target affinity.

The molecular formula is inferred as C₂₁H₂₆N₄O₂S (exact weight: ~398.5 g/mol), though direct data is absent in the evidence.

特性

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-23(2)12-7-13-24-17-11-6-10-16(17)19(22-20(24)26)27-14-18(25)21-15-8-4-3-5-9-15/h3-5,8-9H,6-7,10-14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIFKEVXIMYGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Preparation of 2-Bromo-N-phenylacetamide (Intermediate B)

Procedure :

  • Dissolve aniline (10 mmol) in dry dichloromethane (20 mL) under nitrogen.
  • Add bromoacetyl bromide (10 mmol) dropwise at 0°C, followed by triethylamine (12 mmol) to neutralize HBr.
  • Stir for 4 hours at room temperature, then wash with 5% HCl and saturated NaHCO3.
  • Dry over Na2SO4 and purify via recrystallization from ethanol/water (yield: 82%).

Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where aniline attacks the electrophilic carbonyl carbon of bromoacetyl bromide, displacing bromide.

Synthesis of 1-[3-(Dimethylamino)propyl]-4-chloro-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidine (Intermediate A)

Step 1: Preparation of 4-Chloro-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidine

  • Starting from ethyl 2-oxocyclopentanecarboxylate, cyclocondensation with urea in acetic acid yields the pyrimidine core.
  • Chlorination at C4 using POCl3/PCl5 (yield: 75%).

Step 2: N1-Alkylation with 3-(Dimethylamino)propyl Chloride

  • Suspend 4-chloro-2-oxo-pyrimidine (5 mmol) in anhydrous DMF.
  • Add NaH (60%, 6 mmol) at 0°C, followed by 3-(dimethylamino)propyl chloride (5.5 mmol).
  • Stir at 60°C for 12 hours, then pour into ice-water.
  • Extract with ethyl acetate and purify via column chromatography (SiO2, CH2Cl2/MeOH 9:1; yield: 68%).

Thiolation of Intermediate A

Procedure :

  • Reflux Intermediate A (3 mmol) with thiourea (6 mmol) in ethanol (15 mL) for 6 hours.
  • Cool, neutralize with 1M NaOH, and extract with ethyl acetate.
  • Acidify the aqueous layer with HCl to precipitate 4-mercapto-1-[3-(dimethylamino)propyl]-2-oxo-pyrimidine (yield: 85%).

Key Optimization :
Excess thiourea ensures complete displacement of chloride, while controlled pH prevents disulfide formation.

Final Coupling Reaction

Sulfide Bond Formation

Procedure :

  • Combine 4-mercapto-pyrimidine (2 mmol), 2-bromo-N-phenylacetamide (2.2 mmol), and K2CO3 (4 mmol) in DMF (10 mL).
  • Stir at room temperature for 8 hours under nitrogen.
  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate 1:1; yield: 76%).

Mechanistic Rationale :
The thiolate anion (generated in situ by K2CO3) undergoes nucleophilic substitution with the bromoacetamide, forming the sulfide linkage.

Optimization and Mechanistic Insights

Solvent and Base Selection

  • DMF enhances solubility of both intermediates and facilitates SN2 reactivity.
  • K2CO3 provides mild basicity, avoiding thiol oxidation.

Temperature Effects

  • Room temperature minimizes side reactions (e.g., over-alkylation), critical for maintaining regioselectivity.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.45 (d, 2H, Ar-H), 7.30 (t, 2H, Ar-H), 7.10 (t, 1H, Ar-H), 4.25 (s, 2H, SCH2), 3.40 (t, 2H, NCH2), 2.70 (s, 6H, N(CH3)2), 2.10–1.80 (m, 8H, cyclopentane and propyl CH2).
  • HRMS (ESI+) : m/z calculated for C23H29N5O2S [M+H]+: 456.2064; found: 456.2068.

Purity Assessment

  • HPLC (C18, MeCN/H2O 70:30): >99% purity at 254 nm.

化学反応の分析

Types of Reactions

2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

作用機序

The mechanism of action of 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as protein kinases. By binding to these targets, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways that are essential for cancer cell survival and proliferation . This inhibition can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy .

類似化合物との比較

Structural and Functional Group Analysis

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Cyclopenta[d]pyrimidin 3-(dimethylamino)propyl, 4-sulfanyl-N-phenylacetamide ~398.5 High solubility (tertiary amine)
(S)-N-(1-(((S)-1-(dimethylamino)-4-methyl-1-oxopentan-2-yl)amino)... [] Pyrimido[4,5-d]pyrimidin Methylpyridinylamino, methylbenzamido Not provided Likely kinase-targeting
(R/S)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]... [] Tetrahydropyrimidin-1(2H)-yl 2,6-Dimethylphenoxy, hydroxy, phenyl ~650–700 (estimated) Peptidomimetic design
N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo... [] Pyrido[4,3-d]pyrimidin Cyclopropyl, fluoro-iodophenyl, trioxo 693.53 (DMSO solvate) FDA-reviewed drug candidate
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo... [] Pyrazolo[3,4-d]pyrimidin Fluoro-chromenyl, sulfonamide 616.9 MP: 211–214°C; sulfonamide motif
Key Observations:
  • Core Heterocycles : The target’s cyclopenta[d]pyrimidin offers conformational rigidity, distinct from pyrido () or pyrazolo () systems, which may alter binding pocket compatibility.
  • Substituent Impact: The dimethylamino propyl group in the target compound contrasts with sulfonamides () or peptidic chains (), affecting solubility and metabolic pathways. Fluoro/iodo groups in enhance lipophilicity and target selectivity, absent in the target compound.
  • Molecular Weight : The target (~398.5 g/mol) is smaller than (693.53) and (616.9), suggesting better bioavailability per Lipinski’s rules .

Pharmacological and Physicochemical Properties

  • Solubility: The target’s tertiary amine (dimethylamino) likely improves aqueous solubility compared to ’s sulfonamide (typically less soluble). ’s DMSO solvate further enhances solubility for drug formulation .
  • Melting Points : ’s compound has a high MP (211–214°C), indicative of crystalline stability, while the target’s MP is unreported but may be lower due to flexible side chains.
  • Bioactivity :
    • : The pyrido[4,3-d]pyrimidin core with trioxo groups suggests protease or kinase inhibition, common in anticancer agents.
    • : Sulfonamide moieties are associated with carbonic anhydrase or cyclooxygenase inhibition.
    • Target Compound : The acetamide-thioether linkage may confer resistance to hydrolysis compared to ester-containing analogs.

Research and Development Status

  • : Advanced to FDA review (APPLICATION NUMBER: 204114Orig1s000), implying preclinical/clinical validation .
  • Target Compound: No direct application data, but structural analogs in –4 suggest plausible kinase or epigenetic targets.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。